molecular formula C22H28 B3276601 4,4'-Di-tert-butylstilbene CAS No. 64392-50-3

4,4'-Di-tert-butylstilbene

Cat. No.: B3276601
CAS No.: 64392-50-3
M. Wt: 292.5 g/mol
InChI Key: XTJKJVFXJGERSP-UHFFFAOYSA-N
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Description

4,4’-Di-tert-butylstilbene is an organic compound belonging to the stilbene family Stilbenes are characterized by their 1,2-diphenylethene structure, which consists of two phenyl groups connected by an ethene bridge The presence of tert-butyl groups at the 4 and 4’ positions of the phenyl rings enhances the compound’s stability and lipophilicity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Di-tert-butylstilbene typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran. The reaction proceeds at room temperature or slightly elevated temperatures to yield the desired stilbene compound.

Industrial Production Methods: Industrial production of 4,4’-Di-tert-butylstilbene may involve large-scale Wittig reactions or other coupling reactions that ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Di-tert-butylstilbene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding stilbene oxides.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming 4,4’-Di-tert-butylbibenzyl.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products Formed:

    Oxidation: Stilbene oxides.

    Reduction: 4,4’-Di-tert-butylbibenzyl.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4,4’-Di-tert-butylstilbene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of polymers and as a stabilizer in various materials.

Mechanism of Action

The mechanism of action of 4,4’-Di-tert-butylstilbene involves its interaction with molecular targets such as enzymes and receptors. The compound’s lipophilicity allows it to easily penetrate cell membranes, where it can exert its effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

    4,4’-Di-tert-butylbiphenyl: Similar structure but lacks the ethene bridge.

    4,4’-Dihydroxystilbene: Similar structure but with hydroxyl groups instead of tert-butyl groups.

Uniqueness: 4,4’-Di-tert-butylstilbene is unique due to the presence of bulky tert-butyl groups, which enhance its stability and lipophilicity. This makes it more resistant to degradation and allows for a broader range of applications compared to its analogs.

Properties

IUPAC Name

1-tert-butyl-4-[2-(4-tert-butylphenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28/c1-21(2,3)19-13-9-17(10-14-19)7-8-18-11-15-20(16-12-18)22(4,5)6/h7-16H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJKJVFXJGERSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00720438
Record name 1,1'-(Ethene-1,2-diyl)bis(4-tert-butylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64392-50-3
Record name 1,1'-(Ethene-1,2-diyl)bis(4-tert-butylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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